Cas no 104509-24-2 (2-Bromo-N-mesitylpropanamide)

2-Bromo-N-mesitylpropanamide is a brominated amide derivative featuring a mesityl substituent, offering utility as a versatile intermediate in organic synthesis. Its reactive bromine moiety enables selective functionalization, making it valuable for cross-coupling reactions, nucleophilic substitutions, and the construction of complex molecular frameworks. The sterically hindered mesityl group enhances stability and can influence regioselectivity in transformations. This compound is particularly relevant in pharmaceutical and agrochemical research, where its structural features facilitate the development of targeted bioactive molecules. High purity and well-defined reactivity ensure consistent performance in synthetic applications. Proper handling under inert conditions is recommended due to its sensitivity to moisture and potential lability of the bromoacetamide group.
2-Bromo-N-mesitylpropanamide structure
2-Bromo-N-mesitylpropanamide structure
Product Name:2-Bromo-N-mesitylpropanamide
CAS No:104509-24-2
MF:C12H16BrNO
MW:270.165542602539
MDL:MFCD00510153
CID:2861516
PubChem ID:12546834
Update Time:2025-05-21

2-Bromo-N-mesitylpropanamide Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-N-mesitylpropanamide
    • LS-02192
    • H24003
    • ALBB-006084
    • AKOS016345427
    • STK094447
    • 104509-24-2
    • MFCD00510153
    • Propanamide, 2-bromo-N-(2,4,6-trimethylphenyl)-
    • 2-bromo-N-(2,4,6-trimethylphenyl)propanamide
    • AKOS000264702
    • MDL: MFCD00510153
    • Inchi: 1S/C12H16BrNO/c1-7-5-8(2)11(9(3)6-7)14-12(15)10(4)13/h5-6,10H,1-4H3,(H,14,15)
    • InChI Key: PFUNDKIYLSGFMW-UHFFFAOYSA-N
    • SMILES: BrC(C)C(NC1C(C)=CC(C)=CC=1C)=O

Computed Properties

  • Exact Mass: 269.04153Da
  • Monoisotopic Mass: 269.04153Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 29.1Ų

2-Bromo-N-mesitylpropanamide Security Information

2-Bromo-N-mesitylpropanamide Pricemore >>

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Additional information on 2-Bromo-N-mesitylpropanamide

Comprehensive Overview of 2-Bromo-N-mesitylpropanamide (CAS No. 104509-24-2): Properties, Applications, and Industry Insights

2-Bromo-N-mesitylpropanamide (CAS No. 104509-24-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. With the increasing demand for high-purity intermediates and custom synthesis solutions, this compound stands out due to its unique molecular structure and versatile reactivity. The brominated amide moiety in its backbone makes it a valuable building block for heterocyclic synthesis and drug discovery, aligning with current trends in small-molecule therapeutics and green chemistry.

Researchers and manufacturers frequently search for CAS 104509-24-2 suppliers or 2-Bromo-N-mesitylpropanamide synthesis methods, reflecting its industrial relevance. The compound’s mesityl group enhances steric hindrance, which is critical for selective reactions in complex organic transformations. This property is particularly valuable in catalysis and material science, where precision and yield optimization are paramount. Recent studies highlight its potential in photoactive materials, a hot topic in renewable energy applications.

From a synthetic chemistry perspective, 2-Bromo-N-mesitylpropanamide serves as a precursor for N-alkylation reactions and cross-coupling protocols, such as Suzuki-Miyaura or Buchwald-Hartwig reactions. These methodologies are widely discussed in AI-driven retrosynthesis tools, a trending focus for computational chemists. The compound’s crystalline stability and solubility profile also make it a candidate for X-ray crystallography studies, addressing common queries about structural elucidation techniques.

In the context of sustainable chemistry, 104509-24-2 is being explored for atom-efficient processes and biodegradable derivatives. Environmental concerns have driven searches for eco-friendly bromination agents, positioning this compound as a subject of innovation. Its compatibility with flow chemistry systems further aligns with industry shifts toward continuous manufacturing, a key theme in pharmaceutical engineering forums.

Quality control of 2-Bromo-N-mesitylpropanamide involves advanced analytical techniques like HPLC purity testing and GC-MS characterization, topics frequently queried by QC specialists. Regulatory compliance, such as REACH certification and GMP standards, is another critical aspect, as evidenced by searches for CAS 104509-24-2 regulatory data. These discussions intersect with broader interests in lab safety protocols and chemical handling best practices.

Looking ahead, the demand for customized bromoamide derivatives like 2-Bromo-N-mesitylpropanamide is expected to rise, driven by personalized medicine and high-throughput screening technologies. Its role in peptide modification and proteolysis-targeting chimeras (PROTACs) underscores its relevance in next-gen therapeutics. As industries prioritize scalable synthesis and cost-effective routes, this compound exemplifies the intersection of academic research and industrial application.

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